(2S)-5-Methylpyrrolidine-2-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-5-methylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-4-2-3-5(7-4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4?,5-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSYWEFVEIFJPZ-AKGZTFGVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC[C@H](N1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10937191 | |
| Record name | 5-Methylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10937191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16639-15-9 | |
| Record name | Proline, 5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016639159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10937191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Stereochemical Considerations and Enantiomeric Purity in Research
Absolute Configuration and Chiral Properties of (2S)-5-Methylpyrrolidine-2-carboxylic acid
The determination of the absolute configuration of chiral molecules like pyrrolidine (B122466) derivatives is a fundamental task in stereochemistry. spark904.nl The activity of many biologically active compounds is directly related to their absolute configuration, making stereochemically pure compounds the industry standard. spark904.nl Techniques such as single-crystal X-ray diffraction and Vibrational Circular Dichroism (VCD) are powerful methods for unambiguously assigning the absolute structure. spark904.nlnih.gov
In a study on a related enantiopure pyrrolidine derivative, (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate, the absolute configuration was confirmed using a combination of X-ray diffraction and circular dichroism (CD) spectroscopy. nih.govnih.gov While X-ray diffraction with certain radiation types was not conclusive on its own due to insignificant resonant scattering, CD spectroscopy provided independent confirmation. nih.govnih.gov The experimental CD spectrum was in agreement with the calculated spectrum for the S-configured stereoisomer, allowing the absolute structure to be assigned with a high degree of confidence. nih.gov The observed optical activity, known as the Cotton effect, was attributed to π-π* electronic transitions. nih.gov VCD works by measuring the differential absorption of left and right circularly polarized light; while the standard infrared (IR) spectra of two enantiomers are identical, their VCD spectra are mirror images. spark904.nl
Enantiomeric Excess Determination and Control in Synthetic Pathways
Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating how much of one enantiomer is present compared to the other. Achieving high enantiomeric excess is a primary goal in asymmetric synthesis.
Optical methods, particularly circular dichroism (CD) spectroscopy, are frequently employed for the rapid determination of both enantiomeric and diastereomeric excess. nih.govrsc.org Advanced techniques can train multivariate regression models using a series of CD spectra to predict the complete stereoisomeric composition of a mixture without resorting to slower chiral chromatography methods. rsc.org
Control of enantioselectivity in the synthesis of substituted pyrrolidines can be achieved through various strategies. One prominent method is biocatalysis, which uses enzymes to perform highly selective transformations. Transaminases, for example, have been used for the asymmetric synthesis of 2-substituted pyrrolidines starting from ω-chloroketones. acs.org This biocatalytic approach allows for the synthesis of both (R) and (S) enantiomers with exceptional purity, often achieving enantiomeric excesses greater than 99.5%. acs.org
Another common strategy is to start from a chiral precursor. For instance, specific enantiomers of 2-methylpyrrolidine (B1204830) can be synthesized from commercially available (R)- or (S)-prolinol. google.com Catalytic hydrogenation is also a key technique for controlling stereochemistry. In the synthesis of (2S,4S)-pyrrolidine derivatives, catalytic hydrogenation of a dihydro-1H-pyrrole precursor over a palladium on carbon (Pd/C) catalyst resulted in the desired cis isomer with high enantiomeric excess (97.6-99% ee). google.com
Table 1: Methods for Enantiomeric Control in Pyrrolidine Synthesis
| Method | Precursor/Substrate | Key Reagents/Catalyst | Outcome | Reported Purity (ee) | Reference |
|---|---|---|---|---|---|
| Biocatalytic Asymmetric Synthesis | ω-chloroketones | Transaminases | Enantio-complementary synthesis of (R)- and (S)-2-substituted pyrrolidines | Up to >99.5% | acs.org |
| Catalytic Hydrogenation | (S)-N-protected-2,3-dihydro-1H-pyrrole derivatives | Pd/C or Raney Nickel | (2S,4S)-N-protected pyrrolidine derivatives | 97.6% - 99% | google.com |
| Chiral Pool Synthesis | (S)-Prolinol | LiBH(Et)3 or Pd/C, H2 | N-protected-2-(R)-methylpyrrolidine | Not specified | google.com |
Diastereoselective Synthesis of this compound Isomers
When a molecule contains multiple stereocenters, controlling the relative configuration between them is known as diastereoselective synthesis. For this compound, this involves controlling the configuration at the C5 position relative to the fixed (2S) configuration at C2, leading to either the (2S, 5S) (cis) or (2S, 5R) (trans) diastereomer.
Diastereoselective synthesis often relies on substrate control, where the existing stereocenter directs the formation of the new one. For example, the synthesis of the (2S, 5S) isomer has been achieved through multi-step sequences starting from protected proline derivatives. One route involves the coupling of an ethyl (2S,5S)-1-[(2S)-2-(methoxycarbonylamino)-3-methyl-butanoyl]-5-methyl-pyrrolidine-2-carboxylate precursor, followed by hydrolysis to yield the final carboxylic acid. chemicalbook.com
Synthetic strategies can be designed to favor one diastereomer over another. For instance, a process for preparing 2-(R)-methyl-pyrrolidine from N-protected-2-(S)-hydroxymethylpyrrolidine (derived from S-prolinol) involves converting the hydroxyl group into a good leaving group (like a sulfonate ester) and then displacing it with a hydride reagent, such as Lithium triethylborohydride, which proceeds with inversion of configuration. google.com A similar inversion can be achieved via hydrogenolysis of an iodomethyl intermediate. google.com These methods demonstrate how the stereochemistry at one center can be used to set the configuration of a neighboring center.
The synthesis of various pyrrolidine derivatives highlights the importance of diastereocontrol. In the development of analogs for glutamate (B1630785) receptors, a highly efficient and fully enantioselective strategy based on C(sp3)-H activation was utilized to produce complex substituted proline analogs. nih.gov The stereoselective synthesis of pyrrolidine-based enzyme inhibitors, such as (2S,3S,4R,5S)-5-methylpyrrolidine-3,4-diol derivatives, further underscores the necessity of precise stereochemical control to achieve desired biological activity. nih.gov
Table 2: Examples of Diastereoselective Synthesis of 5-Methylpyrrolidine Derivatives
| Target Isomer | Starting Material | Key Transformation Step | Stereochemical Principle | Reference |
|---|---|---|---|---|
| (2S,5S)-1-[(2S)-2-(methoxycarbonylamino)-3-methyl-butanoyl]-5-methyl-pyrrolidine-2-carboxylic acid | Ethyl (2S,5S)-ester precursor | Lithium hydroxide (B78521) hydrolysis | Preservation of existing stereocenters | chemicalbook.com |
| N-protected-2-(R)-methylpyrrolidine | N-protected-(S)-prolinol | Mesylation followed by reduction with LiBH(Et)3 | Inversion of configuration (SN2 reaction) | google.com |
| N-protected-2-(R)-methylpyrrolidine | N-protected-2-(S)-iodomethylpyrrolidine | Hydrogenolysis (Pd/C, H2) | Inversion of configuration | google.com |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| (2S,5S)-5-Methylpyrrolidine-2-carboxylic acid |
| (2S,5R)-5-Methylpyrrolidine-2-carboxylic acid |
| (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate |
| (R)-prolinol |
| (S)-prolinol |
| 2-(R)-methylpyrrolidine |
| N-protected-2-(S)-hydroxymethylpyrrolidine |
| Lithium triethylborohydride |
| Ethyl (2S,5S)-1-[(2S)-2-(methoxycarbonylamino)-3-methyl-butanoyl]-5-methyl-pyrrolidine-2-carboxylate |
| Lithium hydroxide |
| (2S,3S,4R,5S)-5-methylpyrrolidine-3,4-diol |
Conformational Analysis and Structural Characterization
Conformational Flexibility of the Pyrrolidine (B122466) Ring in (2S)-5-Methylpyrrolidine-2-carboxylic acid
The five-membered pyrrolidine ring is not planar and exists in a state of dynamic equilibrium between various puckered conformations. This flexibility is typically described by a pseudorotational circuit, with two of the most common low-energy conformations being the envelope (E) and twist (T) forms. In these conformations, one or two atoms of the ring deviate from a plane formed by the remaining atoms. For proline and its derivatives, the puckering is often described in terms of the displacement of the Cγ and Cβ carbons relative to the plane containing the other ring atoms.
In the case of this compound, the presence of the methyl group at the C5 position (also denoted as Cδ) introduces specific steric constraints that modulate this conformational flexibility. The molecule will exist as one of two diastereomers, (2S,5S) or (2S,5R), and the relative orientation of the methyl and carboxylic acid groups dictates the favored ring pucker.
Influence of Methyl Substitution on Ring Conformation and Steric Hindrance
The substitution on the pyrrolidine ring is a well-established method to control its puckering. researchgate.net While electronic effects from substituents can play a role, the influence of a methyl group is primarily steric. The position and stereochemistry of the methyl group in this compound are crucial in determining the conformational outcome.
For 5-substituted prolines, steric repulsions are the main guide for the pyrrolidine ring pucker. In unsubstituted proline, the pro-5R hydrogen is pseudo-equatorial in the endo pucker and pseudo-axial in the exo pucker. Consequently, a substituent at the pro-5R position will sterically favor the endo ring pucker to adopt a less hindered pseudo-equatorial position. Conversely, a substituent at the pro-5S position will favor the exo ring pucker.
This leads to distinct conformational preferences for the two diastereomers of this compound:
For the (2S,5R) diastereomer: The methyl group is in the R configuration at the C5 position. To minimize steric hindrance, this substituent will prefer a pseudo-equatorial orientation, which consequently favors an endo pucker of the pyrrolidine ring.
For the (2S,5S) diastereomer: The methyl group is in the S configuration at the C5 position. This will lead to a preference for an exo ring pucker, again to allow the methyl group to occupy a pseudo-equatorial position.
This selective control over the ring's conformation is a key feature that makes such substituted prolines valuable tools in peptide design and for influencing the secondary structure of peptide chains.
| Diastereomer | Favored Ring Pucker | Reason |
|---|---|---|
| (2S,5R)-5-Methylpyrrolidine-2-carboxylic acid | Endo | The 5R-methyl group favors a pseudo-equatorial position to minimize steric strain. |
| (2S,5S)-5-Methylpyrrolidine-2-carboxylic acid | Exo | The 5S-methyl group favors a pseudo-equatorial position to minimize steric strain. |
Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, X-ray Crystallography)
The precise three-dimensional structure and conformational dynamics of this compound are determined using a combination of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for studying the conformation of pyrrolidine rings in solution. The coupling constants (J-values) between vicinal protons are dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, the puckering of the ring can be inferred. For instance, the comparison of computed and experimental NMR chemical shifts is a valuable aid in structural elucidation. researchgate.net The chemical shifts of the ring protons and carbons are also sensitive to the conformational state. In principle, the different ring puckers of the (2S,5S) and (2S,5R) diastereomers would result in distinct NMR spectra.
Infrared (IR) Spectroscopy: IR spectroscopy is primarily used to identify the functional groups present in the molecule. For this compound, characteristic absorption bands would be expected for the carboxylic acid and the secondary amine. The O-H stretching of the carboxylic acid typically appears as a very broad band in the 2500-3300 cm⁻¹ region, overlapping with the C-H stretching vibrations. The carbonyl (C=O) stretch of the carboxylic acid gives a strong, sharp absorption around 1700-1725 cm⁻¹. The N-H stretching of the secondary amine would be observed in the 3300-3500 cm⁻¹ region, though it can sometimes be obscured by the broad O-H band.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500-3300 | Strong, Broad |
| Carboxylic Acid | C=O Stretch | 1700-1725 | Strong, Sharp |
| Amine | N-H Stretch | 3300-3500 | Moderate |
| Alkyl | C-H Stretch | 2850-3000 | Medium to Strong |
X-ray Crystallography: This technique provides the most definitive information about the molecular structure in the solid state. A successful single-crystal X-ray diffraction analysis would precisely determine bond lengths, bond angles, and the exact conformation of the pyrrolidine ring, including its pucker. It would also reveal intermolecular interactions, such as hydrogen bonding, in the crystal lattice. While X-ray crystallographic data for many proline derivatives exist, specific data for the title compound is not widely published. nih.gov
Computational Chemistry Approaches to Conformational Preferences
In conjunction with experimental methods, computational chemistry provides deep insights into the conformational landscape of molecules like this compound. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are used to explore the potential energy surface of the molecule. bohrium.comfrontiersin.org
These calculations can:
Determine the relative energies of different ring puckers (e.g., endo vs. exo).
Predict the lowest energy conformers and their geometries. researchgate.net
Calculate the energy barriers for interconversion between different conformations.
Simulate NMR chemical shifts and coupling constants that can be compared with experimental data to validate the predicted structures. researchgate.net
For the two diastereomers of this compound, computational studies would be expected to confirm that the steric interactions of the C5-methyl group are the dominant factor in dictating the preferred endo or exo pucker of the pyrrolidine ring, corroborating the principles derived from studies on related substituted prolines.
Role in Peptide and Protein Chemistry Research
Incorporation of (2S)-5-Methylpyrrolidine-2-carboxylic acid into Peptide Structures
The integration of this compound into peptide sequences is achieved through established methods of peptide synthesis, including both solid-phase peptide synthesis (SPPS) and solution-phase techniques. For these syntheses, the amino acid is typically used in its N-protected form, most commonly as N-Boc-(2S,5S)-5-methylpyrrolidine-2-carboxylic acid. This protected derivative is commercially available, facilitating its use in standard peptide coupling protocols.
The synthesis of peptidomimetics containing the 5-methylproline moiety has been successfully demonstrated. For instance, a series of 5(S)-methyl-L-proline-containing compounds were synthesized using conventional solution-phase approaches, employing acid-amine coupling reagents to form the peptide bonds. nih.gov This process involves the coupling of the protected 5-methylproline with other amino acids or molecular fragments, followed by deprotection and subsequent coupling steps to elongate the peptide chain.
The "proline editing" approach, a method for modifying proline residues post-synthesis, also highlights the versatility of incorporating such analogs. benthamdirect.com While this method often starts with hydroxyproline, the principles of modifying the proline ring on a solid support are applicable to creating diverse peptide structures. benthamdirect.com The availability of various synthetic strategies allows for the precise placement of this compound within a peptide sequence, enabling detailed investigation of its effects on the peptide's properties. thieme-connect.denih.gov
Influence on Peptide Conformation and Secondary Structure Nucleation
The introduction of a methyl group at the C5 position of the proline ring significantly influences the conformational preferences of the peptide backbone. The pyrrolidine (B122466) ring of proline is not planar and exists in two primary puckered conformations, known as Cγ-endo (down) and Cγ-exo (up). The substituent at the C5 position (Cδ) creates steric interactions that can favor one pucker over the other. Specifically, a substituent at the pro-5S position, as in (2S,5S)-5-methylpyrrolidine-2-carboxylic acid, tends to favor the exo ring pucker. nih.gov This conformational bias, in turn, influences the preceding peptide bond's geometry and can nucleate specific secondary structures. nih.gov
While direct comprehensive studies on the secondary structure induction by this compound are limited, extensive research on the closely related analog, (2S,5R)-5-tert-butylproline, provides significant insight. The incorporation of this bulky 5-alkylproline derivative has been shown to be a potent inducer of Type VI β-turns . nih.gov Conformational analysis of tetrapeptides containing 5-tert-butylproline using Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy confirmed the presence of stable Type VIa β-turn structures in aqueous solutions. nih.gov CD spectroscopy is a standard method for analyzing peptide secondary structures, with characteristic spectra for alpha-helices, beta-sheets, and random coils. americanpeptidesociety.orgnih.gov
The stabilization of these turn structures is a direct consequence of the steric clash between the C5 substituent and the preceding residue, which favors the cis conformation of the Xaa-Pro peptide bond—a hallmark of Type VI turns. nih.govbiorxiv.org Given the similar steric implications, the 5-methyl group is also expected to promote such turn structures, making this compound a useful tool for designing and stabilizing β-hairpins and other folded peptide architectures. nih.gov
Table 1: Influence of 5-Alkylproline Analogs on Peptide Conformation
| Proline Analog | Observed Effect | Structural Feature Induced | Analytical Method(s) | Reference |
|---|---|---|---|---|
| (2S,5R)-5-tert-Butylproline | Strongly favors cis-amide bond population (>80%) | Type VIa β-turn | NMR, CD Spectroscopy, X-ray Crystallography | nih.gov |
| (2S,5S)-5-Methylpyrrolidine-2-carboxylic acid | Favors exo ring pucker due to C5 substitution | Predicted to favor β-turn structures | Conformational analysis of substituted prolines | nih.gov |
Modulation of Peptide Stability and Proteolytic Degradation
A significant challenge in the development of peptide-based therapeutics is their susceptibility to degradation by proteases. americanpeptidesociety.orgnih.gov The incorporation of non-natural amino acids is a widely adopted strategy to enhance peptide stability. Proline residues themselves confer a degree of proteolytic resistance to adjacent peptide bonds due to their unique cyclic structure. researchgate.net
Introducing a methyl group at the C5 position of proline is expected to further enhance this stability. The steric bulk of the methyl group can physically hinder the approach of protease active sites, thereby reducing the rate of cleavage of the preceding peptide bond (Xaa-Pro). This strategy of using sterically hindered amino acids is a common approach in peptidomimetic chemistry to improve pharmacokinetic properties. nih.gov While specific protease stability assays for peptides containing this compound are not extensively documented in the literature, the principle of steric shielding is well-established. rsc.orgsigmaaldrich.com
Enzymes that specifically cleave after proline residues, such as prolyl endopeptidases, are key players in the degradation of proline-containing peptides. nih.gov The modification at the C5 position would likely alter the recognition of the proline ring by such enzymes, contributing to increased peptide half-life in biological systems. researchgate.net
Applications in Structure-Activity Relationship (SAR) Studies of Biologically Active Peptides
This compound is a valuable building block for structure-activity relationship (SAR) studies, which aim to understand how the chemical structure of a compound relates to its biological activity. By replacing a natural proline residue with its 5-methyl analog, researchers can probe the importance of the steric and conformational features of the proline ring for receptor binding and biological function. nih.gov
A prominent example is the design and synthesis of inhibitors for Dipeptidyl Peptidase-4 (DPP-4), a key enzyme in glucose metabolism and a target for type 2 diabetes treatment. benthamdirect.comresearchgate.net In a detailed SAR study, a series of peptidomimetic compounds incorporating 5(S)-methyl-L-proline were designed, synthesized, and evaluated for their DPP-4 inhibitory activity. researchgate.net
The study found that several of the synthesized compounds showed good inhibitory potential against DPP-4. researchgate.net The docking studies suggested that the 5-methylproline moiety could be accommodated within the enzyme's active site, and variations in other parts of the peptidomimetic led to a range of inhibitory potencies. benthamdirect.comresearchgate.net This demonstrates how the 5-methylproline scaffold can be used to develop new, potent, and potentially more stable enzyme inhibitors. researchgate.net Such studies are crucial for optimizing lead compounds in drug discovery, where enhanced stability and activity are desired. nih.gov
Table 2: Application of this compound in SAR Studies
| Biological Target | Peptide/Peptidomimetic Class | Role of 5-Methylproline | Key Finding | Reference |
|---|---|---|---|---|
| Dipeptidyl Peptidase-4 (DPP-4) | Proline-containing peptidomimetics | Core scaffold component to explore active site interactions. | Six compounds containing the 5-methylproline moiety were identified with good DPP-4 inhibitory activity. | researchgate.net |
Impact on Cis/Trans Isomerism of Xaa-Pro Peptide Bonds
The peptide bond preceding a proline residue (the Xaa-Pro bond) is unique in that it can adopt both cis and trans conformations with a relatively small energy difference, in contrast to other peptide bonds which overwhelmingly favor the trans form. biorxiv.org The cis/trans isomerization is often a rate-limiting step in protein folding and is critical for biological function. biorxiv.org
Substituting the proline ring is a powerful method to control the cis/trans equilibrium. The methyl group at the C5 position of this compound introduces significant steric interactions that directly influence this equilibrium. A detailed study using ¹³C NMR spectroscopy on N-acetyl, N'-methylamide derivatives of 5-methylproline provided precise data on this effect.
The study distinguished between two diastereomers:
syn-5-Methylproline : The methyl group and the C-terminal carboxamide are on the same side of the ring.
anti-5-Methylproline : The methyl group and the carboxamide are on opposite sides.
For the anti-isomer (Ac-anti-5-MePro-NHMe), steric interactions from the 5-methyl group destabilize the trans peptide isomer, leading to an increase in the population of the cis isomer by about 20% in non-polar solvents compared to standard proline peptides. researchgate.net In contrast, for the syn-isomer (Ac-syn-5-MePro-NHMe), the equilibrium ratio of cis/trans isomers remained similar to that of unmodified proline peptides (around 25% cis), but the energy barrier for isomerization was lowered by approximately 2 kcal/mol. researchgate.net This indicates that for the syn isomer, both the cis and trans states are destabilized to a similar extent. researchgate.net
This ability to rationally tune the cis/trans isomer ratio and the energy barrier to isomerization makes this compound and its diastereomers highly useful for designing peptides with specific conformational folds and for studying the dynamics of protein folding. researchgate.net
Table 3: Effect of 5-Methylproline Isomers on Xaa-Pro Cis/Trans Isomerism
| Compound | Key Observation | Cis Isomer Population | Energy Barrier (trans to cis) | Reference |
|---|---|---|---|---|
| Ac-anti-5-MePro-NHMe | Steric destabilization of the trans isomer. | ~45% in non-polar solvents (Increased) | 19.4-20.0 kcal/mol (Normal) | researchgate.net |
| Ac-syn-5-MePro-NHMe | Similar destabilization of both cis and trans isomers. | ~25% in most solvents (Normal) | ~17.4-18.0 kcal/mol (Lowered) | researchgate.net |
Applications in Asymmetric Catalysis and Chiral Auxiliary Development
(2S)-5-Methylpyrrolidine-2-carboxylic acid as an Organocatalyst in Asymmetric Reactions
The utility of proline and its derivatives as organocatalysts is a cornerstone of modern asymmetric synthesis, primarily through enamine and iminium ion catalysis. This compound, as a secondary amine, can react with carbonyl compounds (ketones and aldehydes) to form a chiral enamine intermediate. The stereochemistry of the pyrrolidine (B122466) ring, dictated by the (2S) configuration and influenced by the C5-methyl group, creates a specific chiral environment that directs the approach of an electrophile to one face of the enamine, leading to the formation of a new stereocenter with high enantioselectivity. sci-hub.seunibo.it
The carboxylic acid moiety plays a crucial co-catalytic role, often acting as a Brønsted acid to activate the electrophile and stabilizing the transition state through a network of hydrogen bonds. unibo.it This bifunctionality is key to the success of many proline-catalyzed reactions.
The introduction of a methyl group at the C5 position of the pyrrolidine ring, as in this compound, is expected to enhance the catalyst's performance by influencing its steric and electronic properties. The methyl group can increase the steric bulk around the nitrogen atom, potentially leading to higher levels of stereocontrol in reactions like the Michael addition. For instance, in the Michael addition of aldehydes to nitroolefins, organocatalysts derived from D-proline have demonstrated high yields and enantioselectivities. The presence of a substituent on the pyrrolidine ring can fine-tune the catalyst's efficacy. researchgate.net
While specific performance data for this compound in benchmark reactions is not extensively documented in readily available literature, the performance of related proline-based organocatalysts in the asymmetric Michael addition provides a strong indication of its potential.
| Catalyst Type | Reaction | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| Proline-based Reduced Dipeptide | Michael addition of ketones to nitroalkenes | Up to 95% | Up to 98:2 | Up to 98% |
| D-Prolinamide Derivative | Michael addition of aldehydes to β-nitrostyrenes | Up to 93% | >99:1 | Up to 97% |
This table presents typical results for proline-derived organocatalysts in asymmetric Michael additions, illustrating the high levels of stereocontrol achievable with this catalyst class. researchgate.net
Utilization as Chiral Ligands for Transition Metal Catalysis
The pyrrolidine scaffold of this compound is an excellent platform for the synthesis of chiral ligands for transition metal-catalyzed asymmetric reactions. The nitrogen and the carboxylic acid oxygen can act as donor atoms to coordinate with a metal center, forming a stable five-membered chelate ring. The inherent chirality of the ligand is then transferred to the metal complex, creating a chiral environment that can induce enantioselectivity in a catalytic transformation.
Derivatives of (S)-proline have been successfully used to create P,N-ligands, such as aminophosphines, which have been applied in palladium-catalyzed asymmetric allylation and ruthenium-catalyzed reactions. acs.org The methyl group at the C5-position can provide additional steric hindrance that influences the coordination geometry around the metal center, which can be beneficial for enantiocontrol.
For example, chiral ruthenium complexes bearing P,N-ligands derived from (S)-proline have been synthesized and structurally characterized. acs.org These complexes demonstrate how the rigid backbone of the proline derivative enforces a specific geometry upon the metal center. Similarly, palladium(II) complexes with proline and its homologs have been shown to be active catalysts for the oxidative coupling of olefins and phenylboronic acids, with the N-H bond of the proline ligand playing a crucial role in the catalytic cycle. mdpi.com The presence of a C5-methyl group would modify the ligand's steric profile, potentially enhancing selectivity.
Proline itself has also been employed as a chiral auxiliary for the economical asymmetric synthesis of ruthenium(II) polypyridyl complexes, demonstrating a dynamic asymmetric transformation under thermodynamic control. nih.gov This highlights the ability of the proline framework to direct the stereochemical outcome of coordination complex formation. The use of this compound in such systems would be a logical extension, with the methyl group potentially enhancing the diastereoselectivity of the complex formation.
Development of Chiral Triazine Coupling Reagents based on Pyrrolidine Carboxylic Acid Esters
Chiral coupling reagents are valuable tools for the enantioselective synthesis of peptides and other amides from racemic carboxylic acids. Esters of proline derivatives, such as those that could be formed from this compound, are key components in the synthesis of chiral triazine-based coupling reagents. nih.govptfarm.pl
The general approach involves the reaction of an ester of the chiral amino acid with a triazine derivative, such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), to form a chiral N-triazinylammonium salt. ptfarm.plbibliotekanauki.pl This reagent can then enantioselectively activate a racemic carboxylic acid. One enantiomer of the acid reacts preferentially to form an active ester, which then proceeds to react with a nucleophile (e.g., an amino acid ester) to form the desired product with high enantiomeric excess.
Studies on N-alkylproline esters have demonstrated the viability of this approach. For example, a coupling reagent derived from the methyl ester of L-N-methylproline showed a clear preference for the formation of the D-dipeptide when reacting a racemic N-protected alanine with glycine methyl ester. nih.govptfarm.pl
| Racemic Substrate | Nucleophile | Product | L/D Ratio of Product |
|---|---|---|---|
| rac-Z-Ala-OH | Gly-OMe | Z-Ala-Gly-OMe | 21/79 |
The synthesis of these chiral triazine reagents involves the treatment of cyanuric chloride or a derivative with a chiral amine or an ester of a chiral amino acid. The resulting 2,4-dichloro-6-alkylamino-1,3,5-triazines are effective coupling reagents that exhibit enantioselective activation. nih.gov The use of esters derived from this compound in this context would provide a new class of chiral coupling reagents, with the C5-methyl group potentially influencing the degree of enantioselective recognition.
Role as a Chiral Auxiliary in Enantioselective Synthesis
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the reaction, the auxiliary is removed, having imparted its chirality to the substrate. This compound is well-suited for this role due to its rigid, stereochemically defined structure.
The auxiliary can be attached to a substrate, for instance, via an amide bond. The steric and electronic features of the pyrrolidine ring then control the facial selectivity of reactions at a nearby prochiral center, such as in alkylation or aldol reactions. york.ac.uk For example, chiral oxazolidinone auxiliaries, which are also derived from amino acids, are widely used to direct stereoselective alkylation reactions of imide enolates. york.ac.uk
Proline and α-methylproline have been successfully used as chiral auxiliaries in a convenient method for the synthesis of enantiomerically pure bis-cyclometalated iridium(III) complexes. researchgate.net In this process, the proline auxiliary directs the stereoselective formation of one enantiomer of the chiral-at-metal complex. The auxiliary is then cleaved and can be recovered. This demonstrates the effectiveness of the proline scaffold in transferring stereochemical information during a synthesis. The C5-methyl group in this compound could enhance the diastereoselectivity of such processes by increasing steric interactions in the transition state, leading to even higher levels of enantiomeric purity in the final product.
Advanced Research Avenues and Interdisciplinary Perspectives
Exploration of Novel Bioactive Analogues for Molecular Target Modulation
The pyrrolidine (B122466) scaffold, a core component of (2S)-5-Methylpyrrolidine-2-carboxylic acid, is a versatile building block in the discovery of new biologically active compounds. nih.gov Researchers are actively exploring novel analogues by modifying the pyrrolidine ring to modulate the activity of various molecular targets. These investigations are crucial for developing new therapeutic agents.
A key area of research involves the synthesis and biological evaluation of pyrrolidine acid analogues as potent dual peroxisome proliferator-activated receptor (PPAR) alpha/gamma agonists. nih.gov One study revealed that an oxybenzyl pyrrolidine acid series demonstrated a good balance of PPARα/γ functional activities. Structure-activity relationship (SAR) studies indicated that the cis-configuration of substituents at positions 3 and 4 of the pyrrolidine ring was preferable to the trans orientation for this activity. nih.gov
Furthermore, derivatives of the pyrrolidine-2,5-dione scaffold have been investigated for their anticonvulsant properties. nih.gov It is understood that many anticonvulsant drugs interact with voltage-gated sodium and calcium channels in the central nervous system. nih.gov SAR analysis of a series of pyrrolidine-2,5-dione-acetamides showed that the biological activity was influenced by the substituent at the 3-position of the pyrrolidine-2,5-dione ring. nih.gov
In the context of neuroactivity, new analogues of (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid have been synthesized to study their effects on ionotropic glutamate (B1630785) receptors (iGluRs). nih.gov An extensive SAR study involving 40 new analogues concluded that adding substituents at the 5'-position generally led to selectivity for NMDA receptors, resulting in potent antagonists. nih.gov
Table 1: Bioactive Pyrrolidine Analogues and Their Molecular Targets
| Pyrrolidine Scaffold/Analogue | Molecular Target | Therapeutic Area | Key Findings | Citation |
|---|---|---|---|---|
| Oxybenzyl pyrrolidine acid series | PPARα/γ | Metabolic diseases | cis-configuration of substituents at positions 3 and 4 is preferred. | nih.gov |
| Pyrrolidine-2,5-dione-acetamides | Voltage-gated sodium and calcium channels | Epilepsy | Substituent at position 3 of the pyrrolidine-2,5-dione ring influences activity. | nih.gov |
| (2S,3R)-3-(5'-substituted-Carboxyphenyl)pyrrolidine-2-carboxylic acid | NMDA Receptors (a type of iGluR) | Neurological disorders | 5'-substituents confer selectivity for NMDA receptors. | nih.gov |
Integration into Complex Molecular Architectures for Advanced Chemical Systems
The this compound scaffold is a valuable starting material for constructing more complex and biologically significant molecules. Its defined stereochemistry makes it an attractive component for the synthesis of pharmaceuticals and other advanced chemical systems.
Pyrrolidine derivatives are central to the synthesis of several approved drugs. For example, the synthesis of the erectile dysfunction drug Avanafil involves the condensation of a carboxylic acid with prolinol, a derivative of proline. mdpi.com Similarly, complex antiviral agents used to treat Hepatitis C, such as Daclatasvir, Grazoprevir, and Voxilaprevir, incorporate a pyrrolidine moiety derived from proline or its analogues as a key structural element. mdpi.com The synthesis of carbapenem (B1253116) antibiotics like Ertapenem and Meropenem also utilizes (2S,4R)-4-hydroxypyrrolidine carboxylic acid as a foundational building block. mdpi.com
Beyond pharmaceuticals, the pyrrolidine ring is integrated into sophisticated molecular systems for research purposes. For instance, solid-phase peptide synthesis is used to create cyclic peptides like c(RGDfK), which are developed for their enhanced binding affinity and stability. mdpi.com This process involves the sequential coupling of amino acids, including proline analogues, onto a resin support, followed by cyclization to form the final complex architecture. mdpi.com Such complex molecules are instrumental in developing targeted diagnostic and therapeutic agents. mdpi.com
Methodological Advancements in Stereoselective Synthesis of Pyrrolidine-based Compounds
The development of efficient and stereoselective synthetic methods is critical for accessing enantiomerically pure pyrrolidine derivatives like this compound. Researchers have made significant strides in creating novel synthetic strategies that offer high yields and excellent stereocontrol.
One innovative approach is the use of a C(sp³)–H activation strategy to synthesize new proline analogues. nih.gov This method is noted for being highly efficient and fully enantioselective. Other advanced methods include the palladium-catalyzed (4 + 1) cycloaddition of amido-tethered allylic carbonates with sulfur ylides to produce γ-lactam derivatives, which are structurally related to pyrrolidines. acs.org
Established methods for synthesizing pyrrolidine rings often start from other cyclic precursors. For example, a stereoselective method for producing Anisomycin, a pyrrolidine-containing antibiotic, involves the ozonolysis of an oxazine (B8389632) precursor, which leads to an open-chain aminoaldehyde that subsequently undergoes intramolecular cyclization. mdpi.com
The synthesis of specific enantiomers of 2-methylpyrrolidine (B1204830), a closely related compound, can be achieved through a multi-step process starting from 2-(S)-hydroxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester. google.com This process involves converting the hydroxyl group into a good leaving group, such as a mesylate, followed by reduction. google.com Hydrogenolysis of an N-protected-2-(S)-iodomethylpyrrolidine using a palladium catalyst is another effective method for obtaining the corresponding N-protected-2-(R)-methylpyrrolidine. google.com Patents also describe methods like the catalytic hydrogenation of a double bond within a precursor molecule to yield the cis isomer of a pyrrolidine-2-carboxylic acid derivative with high stereoselectivity. google.com
Table 2: Modern Stereoselective Synthesis Methods for Pyrrolidine Derivatives
| Method | Key Features | Starting Material Example | Target Product Class | Citation |
|---|---|---|---|---|
| C(sp³)–H Activation | Highly efficient and enantioselective. | N-protected proline derivative | Substituted proline analogues | nih.gov |
| Ozonolysis and Intramolecular Cyclization | Stereoselective ring formation from a different heterocycle. | Oxazine precursor | Pyrrolidine derivatives (e.g., Anisomycin) | mdpi.com |
| Hydrogenolysis | Stereospecific reduction. | N-protected-2-(S)-iodomethylpyrrolidine | N-protected-2-(R)-methylpyrrolidine | google.com |
Computational Design and Prediction of Novel Pyrrolidine Derivatives with Targeted Chemical and Biological Properties
Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design and prediction of the properties of novel molecules. In silico techniques are increasingly applied to the design of new pyrrolidine derivatives with specific chemical and biological profiles, accelerating the research and development process. youtube.comnih.gov
An integrated in silico workflow, which can include inverse virtual screening, molecular docking, and molecular dynamics (MD) simulations, allows researchers to identify potential molecular targets for new compounds. nih.govresearchgate.net For instance, such a workflow successfully identified Leishmania major N-myristoyltransferase (LmNMT) as a likely high-affinity target for a series of 2-aryl-quinoline-4-carboxylic acid derivatives. nih.gov MD simulations can further be used to demonstrate the stable binding of designed compounds and analyze conformational changes in the target enzyme upon binding. researchgate.net
Theoretical calculations also play a crucial role in understanding reaction mechanisms. In the synthesis of pyrrolotriazepine derivatives, computational studies were used to support the proposed mechanism for the formation of both the expected seven-membered ring and an unexpected six-membered cyclization product. nih.gov
Advanced physics-based computational methods like Free Energy Perturbation (FEP) offer a rigorous approach to accurately calculate the free energy changes resulting from modifications to a molecule. youtube.com This technology can be used in protein engineering to predict how specific mutations will affect protein stability and binding affinity, guiding the design of biologics and small molecules that interact with them. youtube.com These computational approaches streamline the design process, allowing for the prioritization of the most promising candidates for synthesis and experimental testing. youtube.com
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| (2S,5S)-1-benzyloxycarbonyl-5-methyl-pyrrolidine-2-carboxylic acid |
| (2S,5S)-N-Boc-5-Methylpyrrolidine-2-carboxylic acid |
| (2S,5S)-5-Methylpyrrolidine-2-carboxylic acid hydrochloride |
| (2S)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride |
| (2S,4R)-4-Methylpyrrolidine-2-carboxylic acid |
| (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid |
| (2S,4R)-4-hydroxypyrrolidine carboxylic acid |
| 2-(S)-hydroxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester |
| 2-(S)-methanesulfonyloxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester |
| 2-(S)-iodomethyl-pyrrolidine-1-carboxylic acid tert butyl ester |
| N-protected-2-(R)-methylpyrrolidine |
| Avanafil |
| Daclatasvir |
| Grazoprevir |
| Voxilaprevir |
| Ertapenem |
| Meropenem |
| Anisomycin |
| c(RGDfK) |
| γ-Lactam |
| Quinoxaline-2-carboxylic acid 1,4-dioxide |
| Leishmania major N-myristoyltransferase (LmNMT) |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for (2S)-5-Methylpyrrolidine-2-carboxylic acid, and how is stereochemical purity ensured?
- Synthesis Methods : Common approaches include oxidation of pyrrolidine precursors (e.g., permanganate-mediated oxidation of methylpyridine derivatives, as seen in pyridine-2-carboxylic acid synthesis ). Diastereoselective azidation and deprotection steps, similar to methods used for related pyrrolidine-carboxylic acids, can introduce stereochemical control .
- Purity Validation : Nuclear magnetic resonance (NMR, H and C) and high-performance liquid chromatography (HPLC) are critical for confirming enantiomeric purity (>99% ee) and structural integrity. For example, HPLC chiral columns resolve stereoisomers effectively .
- Key Data : Typical yields range from 47–86% after purification (e.g., freeze-drying or recrystallization) .
Q. How is the structural characterization of this compound performed?
- Techniques :
- NMR : H NMR (e.g., δ 1.2–3.8 ppm for pyrrolidine protons) and C NMR (e.g., δ 175–180 ppm for carboxylic acid) confirm backbone structure .
- X-ray Crystallography : Resolves absolute stereochemistry (e.g., triclinic crystal system, space group P1, unit cell parameters: a = 5.416 Å, b = 5.824 Å, c = 6.601 Å) .
- Mass Spectrometry : ESI-MS or MALDI-TOF verifies molecular weight (129.16 g/mol) .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its biological interactions?
- Role in Drug Design : The (2S) configuration mimics L-proline, making it a candidate for peptidomimetics (e.g., ACE inhibitors like Perindoprilat or Ramiprilat) .
- Mechanistic Insights : Stereochemistry affects binding affinity to enzymes. Computational docking studies (e.g., molecular dynamics simulations) can predict interactions with active sites .
- Case Study : Derivatives with (2S,5S) configurations show enhanced metabolic stability compared to racemic mixtures .
Q. What experimental approaches resolve contradictions in reported bioactivity data for pyrrolidine-carboxylic acid derivatives?
- Data Analysis :
- Dose-Response Curves : Compare IC values across studies to identify variability (e.g., batch purity, assay conditions).
- Structural Analogues : Test derivatives (e.g., 5-methyl vs. 5-hydroxymethyl) to isolate substituent effects .
Q. How can computational methods guide the optimization of this compound for therapeutic applications?
- Methods :
- DFT Calculations : Predict stability of tautomers (e.g., carboxylic acid vs. carboxylate forms) .
- QSAR Models : Correlate substituent effects (e.g., methyl group position) with pharmacokinetic properties .
- Application : Virtual screening identifies derivatives with improved blood-brain barrier penetration for CNS targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
